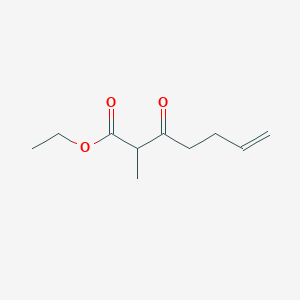
Ethyl 2-methyl-3-oxohept-6-enoate
Cat. No. B1661003
Key on ui cas rn:
87027-59-6
M. Wt: 184.23 g/mol
InChI Key: FOHQSBOCWOGKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947738B2
Procedure details


Ethyl 2-methyl-3-oxobutanoate (10 mL, 70.7 mmol) was added dropwise to an anhydrous tetrahydrofuran suspension of sodium hydride (2.83 g, 74.2 mmol) with stirring under ice cooling. The mixture was stirred for 15 minutes in this bath. Then, n-butyllithium (1.59 M hexane solution, 45.3 mL, 72.1 mmol) was added dropwise thereto, and the mixture was further stirred for 30 minutes. Then, allyl bromide (6.73 mL, 77.7 mmol) was added dropwise thereto. After removal of the ice bath, the mixture was stirred for 2 hours, and the reaction was then terminated by pouring dilute hydrochloric acid to the reaction solution. The reaction solution was subjected to extraction with ethyl acetate. The organic layer was washed with water, saturated aqueous sodium bicarbonate, and saturated saline and dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain the compound of interest as a pale yellow oil (7.67 g).





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8](=[O:10])[CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[CH2:13]([Li])[CH2:14][CH2:15]C.C(Br)C=C>O1CCCC1>[CH3:1][CH:2]([C:8](=[O:10])[CH2:9][CH2:15][CH:14]=[CH2:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(C)=O
|
|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
45.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
6.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under ice cooling
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 15 minutes in this bath
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was then terminated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring dilute hydrochloric acid to the reaction solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution was subjected to extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water, saturated aqueous sodium bicarbonate, and saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)C(CCC=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
